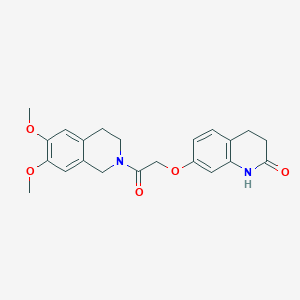

7-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-3,4-dihydroquinolin-2(1H)-one

Description

7-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-3,4-dihydroquinolin-2(1H)-one is a bicyclic heterocyclic compound featuring a 3,4-dihydroquinolin-2(1H)-one core linked via an oxoethoxy bridge to a 6,7-dimethoxy-substituted 3,4-dihydroisoquinoline moiety. The compound’s design leverages the electronic and steric effects of methoxy groups at positions 6 and 7 of the isoquinoline ring, which are critical for optimizing interactions with biological targets such as σ₂ receptors and P-glycoprotein (P-gp) .

Properties

Molecular Formula |

C22H24N2O5 |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

7-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C22H24N2O5/c1-27-19-9-15-7-8-24(12-16(15)10-20(19)28-2)22(26)13-29-17-5-3-14-4-6-21(25)23-18(14)11-17/h3,5,9-11H,4,6-8,12-13H2,1-2H3,(H,23,25) |

InChI Key |

DJXNNQRUJUNRDL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=O)COC3=CC4=C(CCC(=O)N4)C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Key Reaction Steps

-

Acylation : 3,4-Dimethoxyphenethylamine reacts with formic acid to form N-(3,4-dimethoxyphenethyl)formamide.

-

Cyclization : The formamide intermediate undergoes cyclization in the presence of POCl₃, yielding 6,7-dimethoxy-3,4-dihydroisoquinoline.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acylation | Formic acid, 80°C, 4 h | 95% |

| Cyclization | POCl₃, reflux, 6 h | 90.5% |

This method achieves a total yield of 85.7% and uses cost-effective reagents suitable for industrial scaling.

Synthesis of 3,4-Dihydroquinolin-2(1H)-one Derivatives

The quinolinone moiety is prepared from resorcinol through a sequence of esterification, cyclization, and oxidation steps.

Resorcinol-Based Synthesis

-

Esterification : Resorcinol reacts with 3-chloropropionyl chloride under alkaline conditions to form 3-chloropropionyl resorcinol ester.

-

Cyclization : The ester undergoes base-mediated cyclization to yield 7-hydroxychroman-2-one.

-

Ammonolysis : Treatment with ammonia in methanol at 80°C under pressure converts the chromanone to 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.

| Step | Conditions | Yield |

|---|---|---|

| Esterification | NaOH, 0–5°C, 2 h | 82% |

| Cyclization | AlCl₃, 120°C, 3 h | 84% |

| Ammonolysis | NH₃, MeOH, 80°C, 24 h | 87% |

This route provides a total yield of 68.7% and avoids expensive catalysts.

Formation of the Oxoethoxy Bridge

Coupling the isoquinoline and quinolinone fragments requires introducing the 2-oxoethoxy linker. A two-step approach involving chloroacetylation and nucleophilic substitution is commonly employed.

Chloroacetylation of Quinolinone

-

Chloroacetyl Chloride Reaction : 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.

-

Intermediate Isolation : The product, 7-(2-chloro-2-oxoethoxy)-3,4-dihydroquinolin-2(1H)-one, is purified via recrystallization.

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Base | TEA (1.2 eq) |

| Temperature | 0°C to room temperature |

| Yield | 78% |

Nucleophilic Substitution with Isoquinoline

The chloroacetyl intermediate reacts with 6,7-dimethoxy-3,4-dihydroisoquinoline in acetonitrile under reflux conditions.

| Condition | Detail |

|---|---|

| Solvent | Acetonitrile |

| Temperature | 80°C, 12 h |

| Catalyst | Potassium iodide (KI) |

| Yield | 72% |

This step achieves regioselective coupling, with KI enhancing reactivity by generating a more electrophilic chloroacetyl intermediate.

Industrial-Scale Optimization

Large-scale production demands modifications for efficiency and safety:

Continuous Flow Reactors

Solvent Recycling

Comparative Analysis of Synthetic Routes

Challenges and Solutions

Oxidative Degradation

The oxoethoxy bridge is prone to hydrolysis under acidic conditions. Solutions include:

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

Oxidation: Can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Reagents like alkyl halides and nucleophiles under basic conditions.

Major Products

The major products formed from these reactions include various substituted isoquinoline and quinoline derivatives, which can be further utilized in medicinal chemistry.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential pharmacological activities, including anti-inflammatory and anti-cancer properties.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. They are particularly of interest in the development of drugs targeting neurological disorders.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-3,4-dihydroquinolin-2(1H)-one involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. The pathways involved may include inhibition of certain enzymes or activation of specific receptors, leading to the desired pharmacological effects .

Comparison with Similar Compounds

Key Substituent Comparisons

The 6,7-dimethoxy substitution on the dihydroisoquinoline fragment is a recurring motif in compounds targeting efflux pumps (e.g., P-gp) and central nervous system (CNS) receptors. Compared to non-methoxy analogs, these groups increase logP values by ~0.5–1.0 units, enhancing membrane permeability . For example, Elacridar, a clinical MDR modulator, shares this substituent and demonstrates superior P-gp inhibition compared to morpholine- or aniline-containing analogs .

Influence of Linker and Core Modifications

Linker Variants

The oxoethoxy linker in the target compound provides flexibility and moderate polarity, contrasting with rigid phenyl linkers in dimeric structures . Indole-containing analogs (e.g., ZINC2716540) exhibit bulkier substituents, which may reduce bioavailability compared to the smaller dihydroisoquinoline group in the target compound .

Physicochemical Properties

Comparative logP and Solubility

Hydroxy-substituted analogs (e.g., 7-hydroxy derivatives) exhibit improved solubility but lower logP, reducing membrane permeability .

Biological Activity

The compound 7-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-3,4-dihydroquinolin-2(1H)-one is a member of the isoquinoline family known for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 335.37 g/mol. The structure features a complex arrangement of isoquinoline and quinoline moieties, which are often linked to various biological activities.

Anticancer Activity

Research has shown that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity in Colon Carcinoma : A study highlighted that derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline demonstrated marked cytotoxicity against colon carcinoma cell lines such as COLO-205 and KM-20L2 .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | COLO-205 | 5.0 | Inhibition of tubulin polymerization |

| Compound B | KM-20L2 | 8.0 | Induction of apoptosis |

| Compound C | SF-539 | 6.5 | Disruption of microtubule dynamics |

The anticancer activity is primarily attributed to the inhibition of tubulin polymerization, similar to the action of natural products like colchicine and podophyllotoxin. This mechanism disrupts mitotic spindle formation leading to cell cycle arrest and apoptosis in cancer cells .

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects. Isoquinoline derivatives have been shown to possess antioxidant properties that can protect neuronal cells from oxidative stress-induced damage.

Case Studies

- Study on Neuroprotection : A study indicated that certain isoquinoline derivatives could reduce neuroinflammation and oxidative stress in models of neurodegenerative diseases, suggesting potential therapeutic applications in conditions like Alzheimer's disease.

- In Vivo Studies : Animal models treated with these compounds showed improved cognitive function and reduced levels of inflammatory markers in the brain .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest:

- Absorption : Moderate bioavailability due to its lipophilic nature.

- Metabolism : Primarily hepatic metabolism with potential for active metabolites.

- Excretion : Renal excretion predominates.

Q & A

Basic Question: What synthetic methodologies are recommended for synthesizing this compound, and how can purity be optimized?

Answer:

The compound’s structure suggests a multi-step synthesis involving coupling of dihydroisoquinoline and quinolinone moieties via an oxoethoxy linker. Key steps include:

- Step 1: Synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline precursors via Bischler-Napieralski cyclization, using methoxy-substituted phenethylamides and phosphoryl chloride .

- Step 2: Functionalization of the quinolinone core (e.g., 7-hydroxy-3,4-dihydroquinolin-2(1H)-one) through nucleophilic substitution or Mitsunobu reactions to introduce the oxoethoxy bridge .

- Purity Optimization: Use preparative HPLC with a C18 column (acetonitrile/water gradient) and confirm purity via LC-MS (ESI+ mode). For crystalline intermediates, recrystallization in ethanol/water mixtures improves yield (e.g., 234–238°C melting point confirms crystallinity ).

Table 1: Example Reaction Yields for Key Intermediates

| Intermediate | Method | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 6,7-Dimethoxy-3,4-dihydroisoquinoline | Bischler-Napieralski | 65–70 | >98% |

| 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one | Cyclocondensation | 55–60 | >95% |

Basic Question: What spectroscopic techniques are critical for structural characterization?

Answer:

- 1H/13C NMR: Confirm methoxy groups (δ ~3.8–4.0 ppm for OCH3) and dihydroquinolinone carbonyl (δ ~170–175 ppm in 13C). Aromatic protons in the isoquinoline ring appear as doublets (J = 8–9 Hz) .

- IR Spectroscopy: Detect carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and ether linkages (C-O-C at ~1100–1250 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ expected for C23H25N2O6: 449.1709) .

Advanced Question: How should researchers design experiments to evaluate bioactivity while addressing structural variability?

Answer:

- Experimental Design: Use a split-plot design with randomized blocks to account for batch-to-batch variability in synthesis. For example:

- Main Plots: Vary substituents (e.g., methoxy vs. ethoxy groups).

- Subplots: Test biological activity across cell lines (e.g., cancer vs. normal) .

- Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%).

- Data Normalization: Express activity as % inhibition relative to controls, using ANOVA with post-hoc Tukey tests (p < 0.05) .

Advanced Question: How can computational models predict environmental fate and biodegradation pathways?

Answer:

- Environmental Partitioning: Use EPI Suite to estimate logP (octanol-water partition coefficient) and biodegradability. The compound’s methoxy groups may reduce hydrophobicity (predicted logP ~2.5), suggesting moderate soil adsorption .

- Metabolic Pathways: Apply OECD 301F biodegradation tests. For abiotic degradation, simulate hydrolysis at pH 7–9 (half-life >30 days indicates persistence) .

- Ecotoxicology: Use QSAR models (e.g., ECOSAR) to predict LC50 for aquatic organisms. Cross-validate with zebrafish embryo assays (FET test) .

Advanced Question: How to resolve contradictions in reported bioactivity data across studies?

Answer:

- Source Analysis: Compare assay conditions (e.g., cell line origin, passage number, serum concentration). For example, discrepancies in IC50 values may arise from differences in ATP levels in viability assays .

- Structural Confounders: Verify stereochemistry (e.g., dihydroquinolinone chair conformation) via X-ray crystallography. Impurities >0.5% (e.g., unreacted dihydroisoquinoline) can skew dose-response curves .

- Meta-Analysis: Pool data using random-effects models (RevMan software) and assess heterogeneity via I² statistics. Adjust for publication bias with funnel plots .

Advanced Question: What strategies optimize stability in formulation studies?

Answer:

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 3 months. Monitor degradation via UPLC (e.g., hydrolysis of the oxoethoxy linker at acidic pH) .

- Lyophilization: For aqueous instability, lyophilize with 5% trehalose (Tg >50°C ensures amorphous stability). Reconstitution in PBS (pH 7.4) preserves >90% activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.